![molecular formula C15H15NO5 B2942190 N-(2-(苯并[d][1,3]二氧杂环-5-基)-2-羟基丙基)呋喃-2-甲酰胺 CAS No. 1396847-36-1](/img/structure/B2942190.png)

N-(2-(苯并[d][1,3]二氧杂环-5-基)-2-羟基丙基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

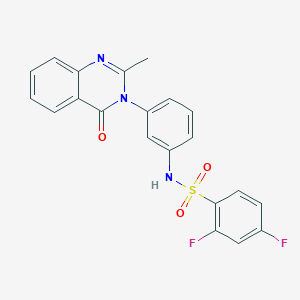

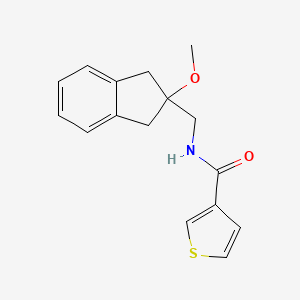

The compound “N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)furan-2-carboxamide” is a complex organic molecule. It contains a benzodioxole group (benzo[d][1,3]dioxol-5-yl), which is a common motif in many bioactive compounds . It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carboxamide group) would influence its properties .科学研究应用

合成和反应性

涉及像 N-(2-(苯并[d][1,3]二氧杂环-5-基)-2-羟基丙基)呋喃-2-甲酰胺这样的化合物的化学合成展示了用于创建复杂分子的复杂方法。例如,Aleksandrov 和 El'chaninov(2017 年)详细介绍了通过偶联反应和后续修饰合成相关结构的过程,阐明了呋喃衍生物在化学合成中的多功能性 (Aleksandrov 和 El'chaninov,2017 年)。这种方法对于开发新材料和药物至关重要。

生物基材料

向可持续材料的转变导致了探索用于聚合物合成的生物基呋喃衍生物。Jiang 等人(2014 年)展示了生物基呋喃聚酯的酶促聚合,为传统的石油基聚合物提供了一种绿色替代品。这项研究表明,类似于 N-(2-(苯并[d][1,3]二氧杂环-5-基)-2-羟基丙基)呋喃-2-甲酰胺的呋喃衍生物在创建环保材料中具有潜力 (Jiang 等人,2014 年)。

生物学应用

除了合成和材料科学之外,呋喃衍生物在生物学应用中也显示出前景。Sung 等人(2010 年)对苯并[b]呋喃木脂素的研究揭示了它们在抑制脂肪细胞分化和产生炎性脂肪因子的潜力。这项研究突出了呋喃基化合物的生物学意义,在解决肥胖和相关的代谢疾病方面 (Sung 等人,2010 年)。

作用机制

Target of Action

Compounds with similar structures have been reported to inhibit vegfr1 , a receptor tyrosine kinase involved in angiogenesis, which plays a crucial role in cancer progression.

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins .

Biochemical Pathways

Given its potential inhibition of vegfr1 , it may impact the VEGF signaling pathway, which regulates angiogenesis, a critical process in tumor growth and metastasis.

Result of Action

If it indeed inhibits vegfr1 as suggested by its structural similarity to other compounds , it could potentially suppress angiogenesis, thereby inhibiting tumor growth and metastasis.

未来方向

属性

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5/c1-15(18,8-16-14(17)12-3-2-6-19-12)10-4-5-11-13(7-10)21-9-20-11/h2-7,18H,8-9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJLVAFFGCIBNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CO1)(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)furan-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride](/img/structure/B2942107.png)

![N-(1-cyanocyclohexyl)-2-[(1-phenyl-1H-pyrazol-4-yl)amino]propanamide](/img/structure/B2942112.png)

![Methyl 1-(([1,1'-biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylate](/img/structure/B2942115.png)

![4-[3-(4-Fluorophenoxy)benzoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2942118.png)

![Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate](/img/structure/B2942120.png)

![N-(1-cyanocyclohexyl)-2-[(9H-fluoren-2-yl)amino]-N-methylacetamide](/img/structure/B2942124.png)